molecular formula C12H24N2O9 B12325240 Chitosan, 2-hydroxypropanoate (ester)

Chitosan, 2-hydroxypropanoate (ester)

Cat. No.: B12325240
M. Wt: 340.33 g/mol
InChI Key: QLTSDROPCWIKKY-UHFFFAOYSA-N
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Description

Chitosan, 2-hydroxypropanoate (ester) is a derivative of chitosan, a naturally occurring biopolymer derived from chitin Chitin is found in the exoskeletons of crustaceans such as shrimp and crabs Chitosan itself is known for its biocompatibility, biodegradability, and non-toxicity, making it a valuable material in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chitosan, 2-hydroxypropanoate (ester) typically involves the esterification of chitosan with 2-hydroxypropanoic acid (lactic acid). The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the esterified product .

Industrial Production Methods: Industrial production of chitosan derivatives, including chitosan, 2-hydroxypropanoate (ester), often involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing reactors that allow for precise control of reaction parameters. The resulting product is then purified and processed into various forms, such as powders or films, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions: Chitosan, 2-hydroxypropanoate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chitosan derivatives with aldehyde or carboxyl groups, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Chitosan, 2-hydroxypropanoate (ester) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of chitosan, 2-hydroxypropanoate (ester) is largely influenced by its ability to interact with biological molecules. The ester groups enhance its solubility and facilitate its interaction with cell membranes and proteins. This interaction can disrupt microbial cell walls, leading to antimicrobial effects. Additionally, the compound can promote cell adhesion and proliferation, making it valuable in tissue engineering applications .

Comparison with Similar Compounds

Uniqueness: Chitosan, 2-hydroxypropanoate (ester) stands out due to its improved solubility and functional versatility.

Properties

IUPAC Name

5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTSDROPCWIKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148411-57-8
Record name Chitosan, 2-hydroxypropanoate (ester)
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